PD-1/PD-L1-IN-38

Beschreibung

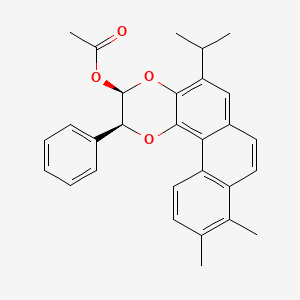

Structure

3D Structure

Eigenschaften

Molekularformel |

C29H28O4 |

|---|---|

Molekulargewicht |

440.5 g/mol |

IUPAC-Name |

[(2S,3R)-9,10-dimethyl-2-phenyl-5-propan-2-yl-2,3-dihydronaphtho[2,1-h][1,4]benzodioxin-3-yl] acetate |

InChI |

InChI=1S/C29H28O4/c1-16(2)24-15-21-12-14-22-18(4)17(3)11-13-23(22)25(21)28-27(24)33-29(31-19(5)30)26(32-28)20-9-7-6-8-10-20/h6-16,26,29H,1-5H3/t26-,29-/m0/s1 |

InChI-Schlüssel |

XMHMVSQQAMERJL-WNJJXGMVSA-N |

Isomerische SMILES |

CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)O[C@@H]([C@@H](O4)C5=CC=CC=C5)OC(=O)C)C |

Kanonische SMILES |

CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)OC(C(O4)C5=CC=CC=C5)OC(=O)C)C |

Herkunft des Produkts |

United States |

Molecular Mechanisms and Functional Elucidation of Pd 1/pd L1 in 38

Mechanistic Basis of PD-1/PD-L1-IN-38 Activity at the Protein-Protein Interface

The interaction between PD-1 on T-cells and PD-L1 on tumor cells delivers an inhibitory signal to the T-cell, suppressing its anti-tumor activity. Small-molecule inhibitors like this compound are designed to disrupt this interaction, thereby restoring T-cell function. The precise mechanism by which these molecules achieve this can vary.

Allosteric Modulation versus Direct Receptor Blockade

The interaction between PD-1 and PD-L1 can be disrupted by small molecules through two primary mechanisms: direct (orthosteric) blockade or allosteric modulation. Direct blockade involves the inhibitor binding to the same site on PD-1 or PD-L1 that the natural binding partner would, thus competitively inhibiting the interaction. researchgate.net In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that prevents the natural protein-protein interaction. researchgate.netdrugdiscoverytrends.comcreative-diagnostics.commdpi.com

Research on several small-molecule PD-1/PD-L1 inhibitors, such as those developed by Bristol-Myers Squibb, has revealed a common mechanism of action that is indicative of allosteric modulation. oncotarget.comnih.govnih.govfrontiersin.org These compounds have been shown to bind directly to PD-L1, not at the direct interface of PD-1 binding, but in a manner that induces a significant conformational change in the PD-L1 protein. mdpi.com This induced change effectively occludes the PD-1 binding surface, thus preventing the formation of the PD-1/PD-L1 complex. oncotarget.comnih.gov Given the structural similarities and shared therapeutic goals among small-molecule PD-1/PD-L1 inhibitors, it is highly probable that this compound functions as an allosteric modulator of PD-L1.

Impact on PD-1/PD-L1 Dimerization or Conformational States

A key feature of many small-molecule PD-1/PD-L1 inhibitors is their ability to induce the dimerization of PD-L1. oncotarget.comnih.govnih.govmdpi.comresearchgate.net Structural studies of PD-L1 in complex with these inhibitors have shown that the small molecule sits (B43327) at the interface of two PD-L1 molecules, stabilizing a dimeric form of the protein. nih.govmdpi.com This dimerization is a critical aspect of their allosteric mechanism. By promoting and stabilizing the PD-L1 dimer, the inhibitor effectively reorients the protein in a way that its binding site for PD-1 is no longer accessible. oncotarget.comnih.gov

The binding of the inhibitor can trigger rearrangements of key residues in PD-L1, such as Tyr56, which facilitates the formation of a pocket that accommodates the inhibitor and promotes the dimeric state. mdpi.com This induced dimerization and the resulting conformational change are central to the inhibitory function, preventing PD-L1 from engaging with PD-1 and delivering its immunosuppressive signal. It is therefore plausible that this compound exerts its function by inducing a similar dimerization and conformational shift in PD-L1.

Intracellular Signaling Pathway Modulation by this compound

The binding of PD-L1 to PD-1 initiates a cascade of intracellular signaling events that ultimately suppress T-cell function. By blocking this initial interaction, this compound can prevent these downstream inhibitory signals, thereby restoring the T-cell's ability to mount an anti-tumor response.

Restoration of T-Cell Receptor (TCR) Proximal Signaling

The primary function of the PD-1/PD-L1 pathway is to antagonize T-cell receptor (TCR) signaling. frontiersin.orgnih.gov When the TCR recognizes an antigen presented by a tumor cell, it initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine release. frontiersin.org However, if PD-L1 on the tumor cell simultaneously engages with PD-1 on the T-cell, this activation signal is dampened. frontiersin.orgfrontiersin.org

This compound, by preventing the PD-1/PD-L1 interaction, effectively removes this brake on TCR signaling. This allows for the full activation of the TCR pathway upon antigen recognition, leading to a robust anti-tumor immune response. nih.gov This restoration of TCR signaling is a fundamental aspect of the therapeutic efficacy of PD-1/PD-L1 checkpoint inhibitors.

Interference with Immune Receptor Tyrosine-Based Inhibitory Motif (ITIM) and Immune Receptor Tyrosine-Based Switch Motif (ITSM) Phosphorylation

The cytoplasmic tail of the PD-1 receptor contains two key signaling motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM). mdpi.comnih.govonclive.comnih.gov Upon PD-1 engagement with PD-L1, these motifs, specifically tyrosine residues within them (Tyr-223 in ITIM and Tyr-248 in ITSM), become phosphorylated. nih.govresearchgate.net

This phosphorylation event is critical for the recruitment of the tyrosine phosphatases SHP-1 and, most notably, SHP-2 to the intracellular domain of PD-1. mdpi.comnih.govonclive.comnih.govekb.egnih.govnih.govresearchgate.net The recruitment of these phosphatases is the primary mechanism by which PD-1 exerts its inhibitory function. By blocking the initial PD-1/PD-L1 interaction, this compound prevents the phosphorylation of the ITIM and ITSM motifs, thereby inhibiting the recruitment of SHP-1 and SHP-2 and abrogating the downstream inhibitory signaling. researchgate.netaacrjournals.orgcancerbiomed.org

Regulation of Key Downstream Kinase Cascades (e.g., PI3K/AKT, MAPK, JAK/STAT, NF-κB)

The recruitment of SHP-1 and SHP-2 to the phosphorylated PD-1 receptor has profound effects on several key downstream kinase cascades that are essential for T-cell activation and function. An inhibitor like this compound would be expected to reverse these effects.

PI3K/AKT Pathway: The PD-1 signaling pathway is a known inhibitor of the PI3K/AKT pathway, which is crucial for T-cell proliferation and survival. ekb.egnih.govnih.govmdpi.comfrontiersin.org SHP-2, recruited by PD-1, can dephosphorylate and inactivate components of the PI3K/AKT signaling cascade. researchgate.netnih.gov By preventing SHP-2 recruitment, this compound would lead to the restoration of PI3K/AKT signaling, thereby promoting T-cell function. researchgate.net

MAPK Pathway: The Ras/MEK/ERK (MAPK) pathway is another critical signaling route for T-cell activation that is suppressed by PD-1 signaling. ekb.egnih.govnih.govmdpi.comfrontiersin.org The inhibitory effect of PD-1 on this pathway is also mediated by SHP-2. cancerbiomed.orgnih.gov Consequently, the use of this compound would be expected to relieve this suppression and allow for the proper activation of the MAPK cascade.

JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and has been linked to the regulation of PD-L1 expression. ekb.egfrontiersin.orgmdpi.com While the direct impact of PD-1 signaling on the JAK/STAT pathway within the T-cell is less defined, some studies suggest a connection. termedia.plfrontiersin.org For instance, inhibition of the JAK/STAT pathway can affect PD-L1 levels. ekb.eg Furthermore, some small-molecule PD-1/PD-L1 inhibitors have been shown to modulate the SOCS3/JAK/STAT3 signaling pathway. termedia.pl

NF-κB Pathway: The NF-κB transcription factor is a master regulator of immune responses and T-cell activation. frontiersin.orguri.edu The activation of NF-κB is downstream of the TCR and is negatively regulated by the PD-1/PD-L1 axis. ekb.egresearchgate.netfrontiersin.org By blocking PD-1 signaling, this compound would facilitate the activation of NF-κB, leading to the transcription of genes that promote T-cell activation and effector functions. nih.gov

Table 1: Summary of Mechanistic Actions of PD-1/PD-L1 Inhibition

| Mechanism | Effect of PD-1/PD-L1 Engagement | Effect of this compound Inhibition |

|---|---|---|

| Protein-Protein Interaction | PD-1 on T-cells binds to PD-L1 on tumor cells. | Prevents PD-1/PD-L1 binding, likely through allosteric modulation and induction of PD-L1 dimerization. oncotarget.comnih.govmdpi.com |

| TCR Signaling | Suppresses TCR-mediated activation signals. frontiersin.orgnih.gov | Restores TCR proximal signaling. nih.gov |

| ITIM/ITSM Motifs | Phosphorylation of tyrosine residues in ITIM and ITSM. mdpi.comnih.govnih.gov | Prevents phosphorylation of ITIM/ITSM and subsequent recruitment of SHP-1/SHP-2. researchgate.netaacrjournals.orgcancerbiomed.org |

| PI3K/AKT Pathway | Inhibition of the PI3K/AKT pathway. ekb.egnih.gov | Restores PI3K/AKT signaling, promoting T-cell survival and proliferation. researchgate.net |

| MAPK Pathway | Suppression of the Ras/MEK/ERK pathway. ekb.egnih.govfrontiersin.org | Relieves suppression of the MAPK pathway, allowing for T-cell activation. |

| JAK/STAT Pathway | Potential modulation of JAK/STAT signaling. ekb.egfrontiersin.orgtermedia.pl | May influence JAK/STAT signaling, potentially affecting cytokine responses and PD-L1 expression. termedia.plfrontiersin.org |

| NF-κB Pathway | Inhibition of NF-κB activation. frontiersin.orgekb.egresearchgate.net | Facilitates NF-κB activation, promoting transcription of pro-inflammatory genes. nih.gov |

Impact on Expression Levels of Immune Checkpoint Molecules

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that cancer cells exploit to evade the immune system. mdpi.comwikipedia.org PD-1 is a receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells. mdpi.comoaepublish.comaacrjournals.org When PD-L1, which can be expressed on tumor cells and other cells within the tumor microenvironment, binds to PD-1, it transmits an inhibitory signal into the T cell, leading to a state of "exhaustion." frontiersin.org This exhausted state is characterized by reduced proliferation, decreased cytokine production, and diminished cytotoxic activity. nih.govfrontiersin.org

Upregulation of PD-L1 on tumor cells can be an adaptive immune resistance mechanism. Pro-inflammatory cytokines like interferon-gamma (IFN-γ), released by activated T cells infiltrating the tumor, can induce PD-L1 expression on cancer cells. mdpi.comnih.govnih.gov This creates a negative feedback loop where the immune response itself contributes to its own suppression. nih.gov The expression of PD-L1 on tumor cells has been associated with a poorer prognosis in several types of cancer. aacrjournals.org

Blockade of the PD-1/PD-L1 pathway, for instance with small molecule inhibitors like this compound, aims to disrupt this inhibitory signaling. By preventing the interaction between PD-1 and PD-L1, these inhibitors can restore the function of exhausted T cells. nih.gov Research has shown that inhibiting this pathway can lead to a reinvigoration of anti-tumor immunity. frontiersin.org In preclinical models, blocking PD-1/PD-L1 has been shown to increase the effector functions of tumor-infiltrating lymphocytes (TILs). aai.org Furthermore, the blockade can also impact the expression of other immune-related molecules. For example, some studies suggest that PD-L1 blockade can lead to the re-expression of the interleukin-7 receptor (IL-7R) on exhausted T cells, potentially making them more responsive to the survival signals provided by IL-7. amegroups.org

Cellular Reprogramming and Functional Reinstatement by this compound

T-cell exhaustion is a state of dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions. nih.gov A key regulator of this process is the sustained expression of the inhibitory receptor PD-1. nih.govrupress.org The interaction of PD-1 with its ligand, PD-L1, on tumor cells or other cells in the tumor microenvironment, is a primary mechanism leading to the suppression of T-cell activity. nih.gov

Blockade of the PD-1/PD-L1 pathway is a therapeutic strategy designed to reverse T-cell exhaustion. nih.gov By inhibiting this interaction, compounds like this compound can reinvigorate exhausted T cells, restoring their ability to mount an effective anti-tumor response. nih.gov Studies have demonstrated that PD-1 pathway blockade can revitalize antiviral immune responses and has shown potent anti-tumor activity. nih.govrupress.org This reinvigoration is a key aspect of how immune checkpoint inhibitors function. However, it is important to note that some research suggests that the epigenetic alterations in exhausted T cells may be largely irreversible, implying that their complete reinvigoration might be complex. mdpi.com

The engagement of PD-1 by its ligand PD-L1 inhibits T-cell proliferation and effector functions, such as cytotoxicity and cytokine secretion. nih.govamegroups.org Small molecule inhibitors that block the PD-1/PD-L1 pathway can significantly enhance the functionality of exhausted cytotoxic CD8+ T cells. amegroups.org

By preventing the inhibitory signals mediated by PD-1, these compounds can lead to:

Increased T-cell proliferation: Blocking the PD-1/PD-L1 interaction removes a key brake on T-cell activation, allowing for their expansion. frontiersin.orgfrontiersin.org

Enhanced cytotoxic activity: The cytotoxic function of effector T cells, particularly PD-1 positive memory T cells, is augmented. frontiersin.org This allows them to more effectively kill cancer cells. frontiersin.org

Improved recruitment of effector cells: PD-1 blockade can also augment the recruitment of effector T cells to the tumor site. frontiersin.org

Studies have shown that blocking this pathway in vivo enhances the effector function of antigen-specific CD8+ T cells, leading to better control of viral infections and tumor growth. aai.orgpnas.org

The PD-1/PD-L1 signaling pathway plays a significant role in regulating the production of cytokines and chemokines by immune cells. Engagement of PD-1 on T cells by PD-L1 suppresses the secretion of key effector cytokines. nih.govfrontiersin.org

Blockade of this pathway with inhibitors can restore the production of pro-inflammatory and anti-tumor cytokines, including:

Interferon-gamma (IFN-γ): A critical cytokine for anti-tumor immunity, its production is enhanced by PD-1/PD-L1 blockade. amegroups.orgfrontiersin.org

Interleukin-2 (IL-2): A key cytokine for T-cell proliferation and survival, its production can be impaired by PD-1 signaling. amegroups.org

Tumor Necrosis Factor-alpha (TNF-α): Another important pro-inflammatory cytokine with anti-tumor effects, its secretion can be increased following PD-1 blockade. frontiersin.org

Conversely, this pathway can also influence the production of immunosuppressive cytokines like Interleukin-10 (IL-10) . mdpi.comamegroups.org By disrupting the inhibitory signals, PD-1/PD-L1 blockade can shift the cytokine balance within the tumor microenvironment towards a more pro-inflammatory and anti-tumor state.

Table 1: Impact of PD-1/PD-L1 Blockade on Cytokine Secretion

| Cytokine | Effect of PD-1/PD-L1 Blockade | Primary Function in Anti-Tumor Immunity |

|---|---|---|

| IFN-γ | Increased Secretion | Enhances antigen presentation, activates macrophages and NK cells |

| IL-2 | Increased Secretion | Promotes T-cell proliferation and survival |

| TNF-α | Increased Secretion | Induces tumor cell apoptosis, promotes inflammation |

| IL-10 | Decreased Secretion | Suppresses immune responses |

The tumor microenvironment is often infiltrated by various immunosuppressive cell populations that contribute to tumor immune evasion. The PD-1/PD-L1 pathway can influence the function and differentiation of these cells.

Regulatory T cells (Tregs): PD-1 signaling can promote the differentiation of immunosuppressive Tregs. nih.gov Blockade of the PD-1/PD-L1 pathway may reduce the prevalence and suppressive function of Tregs within the tumor. aai.org

Myeloid-Derived Suppressor Cells (MDSCs): PD-1 signaling has been shown to enhance the proliferation and immunosuppressive activity of MDSCs. nih.gov These cells can suppress T-cell responses through various mechanisms.

Tumor-Associated Macrophages (TAMs): TAMs, particularly the M2-polarized phenotype, contribute to an immunosuppressive tumor microenvironment. nih.gov The PD-1/PD-L1 pathway can influence the polarization of macrophages towards this M2 state. nih.gov

By modulating these immunosuppressive cell populations, inhibitors of the PD-1/PD-L1 pathway can help to create a more favorable environment for an effective anti-tumor immune response.

While much of the focus of PD-1/PD-L1 blockade has been on T cells, this pathway also plays a role in regulating the function of Natural Killer (NK) cells. frontiersin.orgoncotarget.com PD-1 can be expressed on activated NK cells, and its engagement with PD-L1 on tumor cells can inhibit NK cell activity. oncotarget.comnih.gov

Blockade of the PD-1/PD-L1 interaction has been shown to:

Enhance NK cell cytotoxicity: By preventing the inhibitory signal, the killing ability of NK cells against tumor cells can be restored or enhanced. frontiersin.orgashpublications.org

Reverse NK cell dysfunction: This blockade can reverse the functional exhaustion of NK cells that can occur in the tumor microenvironment. oncotarget.com

Increase cytokine production: Similar to T cells, blocking PD-1 on NK cells may lead to increased secretion of effector cytokines. oncotarget.com

Therefore, the therapeutic effects of PD-1/PD-L1 inhibitors likely involve the enhancement of both T cell and NK cell-mediated anti-tumor immunity. frontiersin.org

Table 2: Summary of Cellular Effects of PD-1/PD-L1 Blockade

| Cell Type | Key Effects of PD-1/PD-L1 Blockade |

|---|---|

| Exhausted T-Cells | Revitalization and restoration of effector function |

| Effector T-Cells | Enhanced proliferation and cytotoxic activity |

| Regulatory T-Cells (Tregs) | Potential reduction in number and suppressive function |

| Myeloid-Derived Suppressor Cells (MDSCs) | Potential reduction in proliferation and immunosuppressive activity |

| Natural Killer (NK) Cells | Enhanced cytotoxicity and reversal of dysfunction |

Structural and Biophysical Characterization of Pd 1/pd L1 in 38 Interactions

High-Resolution Structural Analysis of PD-1/PD-L1-IN-38 Binding

Detailed structural studies are paramount in elucidating the precise mechanism by which a small molecule inhibitor engages its target. For this compound, which is also identified in scientific literature as compound (±)-13e, the primary research has centered on its synthesis and initial biological evaluation as a dual Aryl hydrocarbon Receptor (AhR) antagonist and an inhibitor of PD-1/PD-L1 signaling. medchemexpress.commedchemexpress.com

Co-crystallography and Nuclear Magnetic Resonance (NMR) Studies of Ligand-Target Complexes

As of the latest available scientific publications, there is no publicly accessible data from co-crystallography or Nuclear Magnetic Resonance (NMR) studies that detail the direct binding of this compound to either the PD-1 or PD-L1 protein. Such studies would be instrumental in visualizing the atomic-level interactions and the precise binding pocket on the target protein.

Identification of Critical Amino Acid Residues for this compound Recognition

In the absence of high-resolution structural data, the specific amino acid residues on PD-1 or PD-L1 that are critical for the recognition and binding of this compound have not been experimentally identified and reported in the literature. Molecular modeling and docking studies, if performed, have not been published.

Characterization of Induced Conformational Changes in PD-1 or PD-L1 upon Binding

Information regarding any conformational changes induced in the structure of PD-1 or PD-L1 upon the binding of this compound is not available in the current body of scientific literature. Understanding such changes is crucial for a complete mechanistic understanding of its inhibitory action.

Quantitative Binding Affinity and Kinetic Analysis

The affinity and kinetics of the binding between an inhibitor and its target are fundamental parameters for its characterization and development.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics (k_on, k_off, K_D)

There is currently no published data from Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) studies for this compound. Consequently, the kinetic parameters of its interaction with PD-1 or PD-L1, including the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), remain undetermined.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Similarly, the thermodynamic profile of the binding interaction between this compound and its target proteins has not been characterized using Isothermal Titration Calorimetry (ITC). Therefore, thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding are not known.

While the existing research on this compound highlights its biological activity in cellular assays, demonstrating its ability to inhibit the PD-1/PD-L1 signaling pathway and promote T-cell activity, the detailed structural and biophysical characterization as outlined above is not yet available in the public domain. medchemexpress.commedchemexpress.comcjnmcpu.com Future studies employing techniques such as X-ray co-crystallography, NMR, SPR, and ITC will be essential to fully elucidate the molecular basis of its interaction with the PD-1/PD-L1 axis.

Fluorescence Polarization (FP) and AlphaScreen-Based Assays for Binding Competition

To quantitatively assess the ability of a small molecule to interfere with the PD-1/PD-L1 protein-protein interaction (PPI), researchers commonly employ sensitive and high-throughput biophysical assays. Among these, Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) are powerful techniques for studying binding competition.

Fluorescence Polarization (FP) is a technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule. In the context of PD-1/PD-L1, a fluorescently labeled PD-1 or PD-L1 protein is used. When the labeled protein is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to its larger protein partner, the rotational motion of the complex is significantly slower, leading to an increase in fluorescence polarization. A small-molecule inhibitor that competes for the binding site will displace the labeled protein, causing a decrease in polarization. This change can be used to determine the inhibitor's binding affinity, typically expressed as an IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound labeled protein.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that relies on the transfer of energy from a donor bead to an acceptor bead when they are brought into close proximity. For the PD-1/PD-L1 interaction, one protein (e.g., PD-1) is conjugated to a donor bead, and its binding partner (PD-L1) is conjugated to an acceptor bead. When the two proteins interact, the beads are brought close enough for a singlet oxygen molecule generated by the donor bead upon laser excitation to diffuse and react with the acceptor bead, producing a chemiluminescent signal. A small-molecule inhibitor that disrupts this interaction will separate the beads, leading to a decrease in the AlphaScreen signal. This method is highly sensitive and can be used to screen large compound libraries for potential inhibitors.

While the general utility of these assays in characterizing PD-1/PD-L1 inhibitors is well-established, specific experimental data for this compound from publicly accessible research articles is not available at this time.

Biophysical Assays for Protein-Protein Interaction Disruption

Beyond initial binding competition, it is crucial to validate the inhibitory activity of a compound in more complex systems that better mimic the biological environment. In vitro and cell-based assays are essential for confirming the functional consequences of binding.

In Vitro PD-1/PD-L1 Complex Formation Inhibition Assays

Homogeneous Time-Resolved Fluorescence (HTRF) is another common in vitro assay used to measure the inhibition of the PD-1/PD-L1 complex formation. This assay combines fluorescence resonance energy transfer (FRET) technology with time-resolved measurement of fluorescence. Typically, PD-1 and PD-L1 are labeled with a FRET donor and acceptor, respectively. The formation of the PD-1/PD-L1 complex brings the donor and acceptor into proximity, resulting in a FRET signal. An inhibitor that blocks this interaction will prevent FRET from occurring, leading to a decrease in the signal.

Research has identified a compound, designated as compound 38 , which demonstrated inhibitory activity in an HTRF assay with a half-maximal inhibitory concentration (IC50) of 149 nM google.com. This indicates that at this concentration, the compound is able to inhibit 50% of the PD-1/PD-L1 interaction in this in vitro setting.

Table 1: In Vitro Inhibition of PD-1/PD-L1 Interaction by Compound 38

| Assay Type | Target | Inhibitor | IC50 (nM) |

|---|

This interactive table summarizes the reported in vitro inhibitory activity of compound 38.

Cell-Based Assays for PD-1/PD-L1 Interaction Blockade

To assess the activity of an inhibitor in a more physiologically relevant context, cell-based assays are employed. These assays can confirm that the compound can penetrate the cell membrane and disrupt the PD-1/PD-L1 interaction on the cell surface, leading to a functional cellular response.

A common approach involves co-culturing two engineered cell lines: one expressing PD-1 on its surface (e.g., Jurkat T cells) and another expressing PD-L1 (e.g., CHO-K1 cells). The PD-1 expressing cells are often engineered with a reporter system, such as a luciferase gene under the control of a nuclear factor of activated T-cells (NFAT) response element. When the PD-1/PD-L1 interaction occurs, it inhibits T-cell receptor signaling, leading to a decrease in reporter gene expression. An effective inhibitor will block the PD-1/PD-L1 interaction, thereby restoring T-cell signaling and increasing reporter gene expression.

For the compound (2R,3S)-PD-1/PD-L1-IN-38, it has been reported to be an orally active aryl hydrocarbon receptor (AhR) antagonist with anticancer activity. Crucially, it is described as promoting the secretion of interferon-gamma (IFN-γ) by CD8+ T cells and inhibiting the signal transduction of the PD-1/PD-L1 pathway. The promotion of IFN-γ secretion by CD8+ T cells is a key indicator of T-cell activation and a functional consequence of blocking the inhibitory PD-1/PD-L1 signal.

While a detailed protocol and specific quantitative data (e.g., EC50) from cell-based assays for (2R,3S)-PD-1/PD-L1-IN-38 are not available in the public domain, its described biological activity aligns with the expected outcome of a functional PD-1/PD-L1 inhibitor.

Table 2: Reported Biological Activity of (2R,3S)-PD-1/PD-L1-IN-38

| Compound | Reported Biological Effect |

|---|---|

| (2R,3S)-PD-1/PD-L1-IN-38 | Promotes the secretion of IFN-γ by CD8+ T cells |

This interactive table outlines the described functional effects of (2R,3S)-PD-1/PD-L1-IN-38 in a cellular context.

Preclinical Evaluation and Immunomodulatory Efficacy of Pd 1/pd L1 in 38

In Vitro Pharmacological Profiling and Cellular Assays

Initial in vitro studies have provided insights into the biological activities of PD-1/PD-L1-IN-38, demonstrating its potential to influence cancer cells and immune responses.

Dose-Dependent Inhibition of PD-1/PD-L1 Pathway in Cell Lines

This compound has been characterized as an inhibitor of the PD-1/PD-L1 signaling pathway. medchemexpress.com This inhibition is a key mechanism for its proposed antitumor activity, as the interaction between PD-1 on T cells and PD-L1 on tumor cells leads to immune suppression. By blocking this interaction, the compound is expected to restore T cell function. However, specific data from in vitro assays detailing the dose-dependent inhibition of the PD-1/PD-L1 interaction in various cell lines, including IC₅₀ values from reporter assays or binding assays, are not yet publicly available.

Assessment of Immune Cell Activation Markers and Effector Functions in Cell Cultures

A primary indicator of the immunomodulatory efficacy of this compound is its ability to enhance immune cell function. In vitro studies have shown that the compound promotes the secretion of interferon-gamma (IFN-γ) by CD8+ T cells. medchemexpress.com IFN-γ is a critical cytokine in the antitumor immune response, known to enhance the cytotoxic activity of T cells and activate other immune cells. Further detailed assessments of other immune cell activation markers, such as CD25, CD69, or the release of other cytokines like TNF-α and IL-2, would provide a more comprehensive understanding of its effects on immune cell effector functions.

Cytotoxicity Assays on Tumor Cells in Co-culture with Immune Cells

The ultimate goal of an immunomodulatory agent like this compound is to enhance the ability of immune cells to kill tumor cells. While the compound is stated to inhibit the proliferation of tumor cells, specific data from cytotoxicity assays involving co-cultures of tumor cells and immune cells (such as peripheral blood mononuclear cells or isolated T cells) are needed to quantify this effect. medchemexpress.com Such assays would directly measure the enhancement of immune-mediated tumor cell lysis in the presence of varying concentrations of the compound.

Ex Vivo Immunological Assessment of this compound

To further understand the therapeutic potential of this compound in a more physiologically relevant context, ex vivo studies are essential. These studies bridge the gap between in vitro cell culture experiments and in vivo animal models.

Impact on Immune Cell Responses in Organotypic Slices or Primary Cell Isolates

There is currently no publicly available data on the impact of this compound on immune cell responses within organotypic tumor slices or primary cell isolates from tumors. Such studies would be valuable for assessing the compound's ability to penetrate tissue and modulate the complex interactions between tumor cells and the variety of immune cells present in the tumor microenvironment.

Analysis of Immunomodulatory Effects in Preclinical Tissue Models

Similarly, detailed analyses of the immunomodulatory effects of this compound in preclinical tissue models have not been reported in the public domain. These analyses would typically involve treating tumor-bearing animal models and subsequently analyzing the tumor tissue for changes in immune cell infiltration, the expression of activation markers on these cells, and the local cytokine milieu.

Following a comprehensive search of publicly available scientific literature and data, it has been determined that there is insufficient detailed information to construct an article on "this compound" that adheres to the specific requirements of the provided outline.

The identifier "this compound" appears to be a designation used primarily by commercial chemical suppliers. The available information from these sources offers only general statements, such as the compound being a PD-1/PD-L1 inhibitor with antitumor activity that can promote the secretion of interferon-gamma (IFN-γ) by CD8+ T cells. nih.govacs.orgiiarjournals.org An associated compound, "(2R,3S)-PD-1/PD-L1-IN-38," is described as an Aryl hydrocarbon receptor (AhR) antagonist.

However, the primary, peer-reviewed research studies containing the specific data necessary to populate the requested sections and subsections could not be located. This includes the following critical information:

In Vivo Efficacy Studies in Defined Animal Models

Investigation of Efficacy in Models of Primary or Acquired Resistance:No studies investigating the efficacy of this compound in the context of resistance to PD-1/PD-L1 blockade could be identified.

Due to the absence of this detailed, verifiable research data, it is not possible to generate a scientifically accurate article or the required data tables that focus solely on this compound as per the user's instructions.

Computational Modeling and Simulation in Pd 1/pd L1 in 38 Research

Molecular Docking and Binding Pose Prediction for PD-1/PD-L1-IN-38

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. For a small molecule like this compound, docking simulations are crucial for predicting its binding pose within the target protein, PD-L1.

Research on other small-molecule inhibitors has shown that they often bind to a hydrophobic tunnel at the interface of a PD-L1 dimer. nih.govmdpi.com Docking studies aim to replicate this binding mode. The process involves preparing the 3D structure of the PD-L1 protein, often obtained from X-ray crystallography (e.g., PDB ID: 5J8O), and then using a scoring function to evaluate thousands of possible binding poses of the inhibitor. acs.org The results help identify the most likely binding orientation and the key amino acid residues involved in the interaction. Molecular docking studies on various inhibitors have consistently identified several key residues within the PD-L1 binding pocket as critical for ligand binding. nih.gov

| Residue | Type of Interaction | Significance |

|---|---|---|

| Tyr56 | Hydrogen Bond, π–π stacking | Frequently forms critical interactions with inhibitors. nih.gov |

| Asp122 | Hydrogen Bond, Electrostatic | Essential for anchoring the ligand in the binding pocket. nih.govnih.gov |

| Lys124 | Hydrogen Bond, Electrostatic | Plays a critical role in the binding of many PD-L1 inhibitors. nih.gov |

| Arg125 | Hydrogen Bond | Formation of H-bonds with this residue may enhance inhibitor potency. nih.gov |

| Met115 | Hydrophobic | Contributes to the hydrophobic interactions within the binding tunnel. nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. While docking provides a static snapshot, MD simulations offer a view of the conformational changes, stability of the binding pose, and the intricate network of interactions. rjsocmed.com

For a compound like this compound, an MD simulation would typically be run for hundreds of nanoseconds. plos.org Researchers analyze the trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand. A stable RMSD indicates that the ligand remains securely in the binding pocket. Additionally, Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. mdpi.com Studies on similar inhibitors have used MD simulations to confirm that ligand binding stabilizes the dimeric form of PD-L1, which is crucial for its inhibitory mechanism. nih.govfrontiersin.org These simulations have also elucidated the role of specific protein loops, such as the CC' loop of PD-1, in stabilizing the protein-protein complex, providing a basis for understanding how small molecules might disrupt this. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA) for Affinity Prediction

To quantify the binding affinity of an inhibitor, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are widely used. These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. frontiersin.orgnih.gov

The binding free energy (ΔG_bind) is calculated based on snapshots extracted from the MD simulation trajectory. frontiersin.org The calculation involves the difference in the free energies of the complex, the receptor, and the ligand. A more negative ΔG_bind value suggests a stronger binding affinity. These calculations can also be decomposed on a per-residue basis to pinpoint which amino acids contribute most significantly to the binding energy, corroborating findings from molecular docking. nih.gov For example, studies on flavonoid inhibitors of PD-L1 used MM/GBSA to predict binding free energies, identifying ginkgetin (B1671510) and diosmin (B1670713) as having particularly strong interactions. mdpi.com

| Energy Component | Description | Typical Contribution to Binding |

|---|---|---|

| ΔE_vdw | van der Waals energy | Favorable (Negative) |

| ΔE_elec | Electrostatic energy | Favorable (Negative) |

| ΔG_polar | Polar solvation energy | Unfavorable (Positive) |

| ΔG_nonpolar | Nonpolar solvation energy | Favorable (Negative) |

| ΔG_bind | Total Binding Free Energy | Sum of components; more negative is better |

Note: This table represents the typical components in an MM/PBSA calculation. Actual values are system-dependent.

In Silico Prediction of Compound Properties Relevant to Biological Activity

Beyond binding affinity, computational models are used to predict various properties of a compound that are critical for its potential as a drug. These in silico predictions, often grouped under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), help in the early identification of candidates with favorable drug-like properties.

For this compound, these predictive models would assess:

Target Specificity: Computational methods can predict the binding of the inhibitor to off-target proteins by screening it against databases of known protein structures. This helps in early assessment of potential side effects. While PD-L1 has a homolog, PD-L2, their sequence identity is low, but specificity remains an important parameter to check. nih.gov

Metabolic Stability: In silico tools can predict the sites on a molecule most likely to be metabolized by cytochrome P450 enzymes. This information can guide medicinal chemists in modifying the compound to improve its metabolic stability and half-life.

Systems Biology and Network Modeling for PD-1/PD-L1 Pathway Understanding

To understand the impact of inhibiting the PD-1/PD-L1 interaction on a systemic level, researchers utilize systems biology and network modeling. These approaches move beyond a single ligand-receptor interaction to model the complex network of cellular and molecular players in the tumor microenvironment.

The efficacy of a PD-L1 inhibitor is inherently linked to the expression level of PD-L1 on tumor cells. Computational models have been developed to predict PD-L1 expression, which can be highly variable. nih.govfrontiersin.org These models integrate data from genomics and transcriptomics to simulate the signaling pathways that regulate PD-L1. nih.gov Key pathways known to influence PD-L1 expression, such as the IFN-γ, MAPK, and PI3K signaling pathways, are often the focus of these models. frontiersin.org By inputting the genomic profile of a specific cancer cell line or patient tumor, these models can predict the resulting PD-L1 expression, potentially serving as a complementary tool to immunohistochemistry (IHC) for patient stratification. nih.gov

Agent-based models (ABMs) are a powerful computational tool for simulating the emergent behavior of complex systems. royalsocietypublishing.orgnih.gov In immuno-oncology, ABMs are used to simulate the dynamic and spatial interactions between individual agents, such as tumor cells and various immune cells (e.g., cytotoxic T-cells), within a 3D virtual tumor microenvironment. royalsocietypublishing.orgmdpi.com

These models can simulate tumor growth, immune cell infiltration, and the suppressive effect of the PD-1/PD-L1 interaction. royalsocietypublishing.org By simulating the introduction of a PD-1 or PD-L1 inhibitor, researchers can observe the resulting anti-tumor immune response. nih.govnih.gov ABMs have been used to show how factors like tumor mutational burden and neoantigen strength can influence the spatial patterns of PD-L1 expression and predict the efficacy of checkpoint blockade therapy. mdpi.comnih.gov Such simulations provide a framework to test hypotheses about treatment efficacy and identify potential biomarkers for patient response. nih.gov

Integration of Omics Data (e.g., transcriptomics, proteomics) for Predictive Immunological Outcomes

The development and analysis of small-molecule inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) axis, such as this compound, are increasingly reliant on the integration of high-resolution omics data. nih.gov This approach provides a comprehensive, systems-level understanding of the compound's mechanism of action and its impact on the tumor microenvironment (TME). By combining disciplines like transcriptomics and proteomics with advanced computational models, researchers can move beyond single-biomarker analyses to create robust predictive models for immunological outcomes. chalmers.sefrontiersin.org

Transcriptomic Profiling for Mechanistic Insights

Transcriptomics, primarily through RNA-sequencing (RNA-Seq), is a powerful tool for dissecting the cellular and molecular changes induced by PD-1/PD-L1 blockade. mdpi.com In the context of a small-molecule inhibitor like this compound, transcriptomic analysis of tumor explants or co-culture systems can reveal the specific signaling pathways that are modulated. mdpi.com

Research on other PD-1/PD-L1 inhibitors has shown that effective blockade leads to significant upregulation of genes associated with T-cell activation and anti-tumor immunity. mdpi.com Key upregulated pathways often include interferon-gamma (IFN-γ) signaling, cytokine production, and antigen presentation. mdpi.comaacrjournals.org For instance, studies have demonstrated increased expression of genes encoding inflammatory cytokines (e.g., IFNG, TNF), cytolytic molecules (e.g., perforin, granzymes), and co-stimulatory molecules (e.g., CD80, CD28). mdpi.com Conversely, genes associated with anti-inflammatory phenotypes and tumor-promoting processes are often downregulated. aacrjournals.org This detailed genetic blueprint helps to confirm the intended immunological effects of the inhibitor and can identify potential mechanisms of resistance.

Table 1: Potential Transcriptomic Signatures Modulated by PD-1/PD-L1 Inhibition

This table outlines representative genes and pathways whose expression levels are typically altered following effective PD-1/PD-L1 blockade, providing a framework for assessing the immunological impact of inhibitors like this compound. Data is illustrative based on findings from the broader class of PD-1/PD-L1 inhibitors. mdpi.comaacrjournals.org

| Category | Gene/Pathway | Predicted Change | Immunological Implication |

| Immune Activation | IFN-γ Signaling Pathway | Upregulated | Enhanced anti-tumor immunity; activation of effector immune cells. mdpi.com |

| TNF (Tumor Necrosis Factor) | Upregulated | Pro-inflammatory cytokine activity. mdpi.com | |

| GZMB (Granzyme B) | Upregulated | Increased cytotoxic T-cell activity. mdpi.com | |

| CD8A | Upregulated | Marker for cytotoxic T-cell infiltration. mdpi.com | |

| STAT1 | Upregulated | Key mediator in IFN-γ signaling. mdpi.com | |

| Immune Suppression | Slco2b1 | Downregulated | Suppression of anti-inflammatory macrophage phenotype. aacrjournals.org |

| Angptl4 | Downregulated | Associated with pro-inflammatory macrophage activity. aacrjournals.org | |

| Pparg | Downregulated | Suppression of anti-inflammatory macrophage phenotype. aacrjournals.org |

Proteomic Analysis for Biomarker Discovery

Proteomics, particularly mass spectrometry-based approaches, complements transcriptomics by providing a direct measure of the proteins that execute cellular functions. mdpi.comfrontiersin.org In-depth analysis of the circulating proteome (plasma or serum) or the tumor proteome can identify biomarkers predictive of a patient's response to PD-1/PD-L1 inhibitors. bmj.combmj.com

Studies on patients treated with immunotherapies have revealed distinct proteomic signatures associated with treatment outcomes. bmj.com For example, an increase in plasma proteins involved in T-cell response, neutrophil degranulation, and general inflammation has been observed in responders. bmj.com The integration of proteomics can help identify not only individual protein biomarkers but also complex protein signatures that, when combined, offer superior predictive power compared to single markers like PD-L1 expression alone. mdpi.combmj.com For a compound such as this compound, proteomic profiling would be essential to establish a corresponding signature of response and to monitor the dynamic changes in the host's immune system.

Table 2: Potential Protein Biomarkers for Predicting Immunotherapy Outcomes

This table lists proteins identified in proteomic studies of immunotherapy patients that show potential as predictive biomarkers. Such markers would be investigated in studies of novel small-molecule inhibitors. Data is illustrative based on findings from the broader class of PD-1/PD-L1 inhibitors. bmj.com

| Protein | Predicted Change in Responders | Biological Process Association |

| Interleukin 6 (IL-6) | Association with PFS | Inflammation, T-cell response |

| Interleukin 10 (IL-10) | Association with PFS | Immune suppression |

| CCL2, CCL3, CCL4 | Association with PFS | Chemokine signaling, T-cell recruitment |

| VEGF-A | Association with PFS | Angiogenesis, Immune suppression |

| PD-L1 (circulating) | Increase during treatment | Target engagement, Immune regulation |

| *PFS: Progression-Free Survival |

By integrating these multi-omics datasets, researchers can construct comprehensive computational models. These models can simulate the complex interactions within the TME and predict how perturbations, such as the introduction of this compound, will alter the immune landscape. frontiersin.orgoup.com This holistic view is critical for identifying patient populations most likely to benefit from the therapy and for designing rational combination strategies to overcome resistance.

Advanced Research Topics and Future Directions for Pd 1/pd L1 in 38

Mechanisms of Innate and Adaptive Resistance to PD-1/PD-L1 Small Molecule Inhibition

The efficacy of therapies targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis, including small molecule inhibitors like PD-1/PD-L1-IN-38, can be hampered by both primary (innate) and secondary (acquired) resistance. nih.govmdpi.com Understanding the molecular underpinnings of this resistance is crucial for optimizing treatment strategies.

Innate Resistance: This form of resistance is present before the initiation of therapy. Key mechanisms include:

Insufficient Tumor Immunogenicity: For an effective anti-tumor immune response, the tumor must be recognized by the immune system. This often involves the presentation of tumor-associated antigens or neoantigens. Tumors with low mutational burden may lack sufficient neoantigens to trigger a robust T-cell response, rendering them "cold" or non-responsive to checkpoint inhibition. researchgate.net

Defects in Antigen Presentation Machinery: Even if neoantigens are present, mutations or downregulation of components of the major histocompatibility complex (MHC) can prevent their presentation to T-cells. nih.gov This effectively makes the tumor cells invisible to the immune system.

Immunosuppressive Tumor Microenvironment (TME): The TME is a complex ecosystem of cancer cells, stromal cells, and immune cells. nih.gov The presence of immunosuppressive cell populations, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), can create a hostile environment for cytotoxic T-lymphocytes (CTLs), thereby dampening the anti-tumor immune response. mdpi.comfrontiersin.org The production of immunosuppressive cytokines like VEGF and IL-10 also contributes to this environment. nih.gov

Oncogenic Signaling Pathways: Certain cancer-driving mutations can intrinsically confer resistance. For instance, activation of the WNT/β-catenin pathway has been associated with T-cell exclusion from the TME. mdpi.com Similarly, mutations in the STK11/LKB1 gene, often seen in lung adenocarcinoma, can lead to primary resistance to PD-1 blockade. nih.govencyclopedia.pub

Adaptive Resistance: This type of resistance emerges after an initial response to therapy. Mechanisms include:

T-cell Exhaustion: Chronic stimulation of T-cells within the TME can lead to a state of exhaustion, characterized by the upregulation of multiple inhibitory receptors beyond PD-1, such as TIM-3 and LAG-3. mdpi.comfrontiersin.org This renders the T-cells dysfunctional and unable to effectively eliminate tumor cells, even when the PD-1/PD-L1 pathway is blocked.

Loss of Target Antigen: Under the selective pressure of immunotherapy, tumor cells can evolve to lose the expression of the neoantigens that were initially recognized by the immune system. researchgate.net

Upregulation of Alternative Checkpoints: As the PD-1/PD-L1 axis is inhibited, tumor cells may upregulate other immune checkpoint pathways to maintain an immunosuppressive state. frontiersin.org

Mutations in the Interferon-Gamma (IFN-γ) Signaling Pathway: IFN-γ released by activated T-cells is crucial for upregulating PD-L1 on tumor cells, a phenomenon known as adaptive immune resistance. nih.govdovepress.com However, mutations in the IFN-γ receptor or downstream signaling components can render tumor cells insensitive to this signal, preventing PD-L1 upregulation and hindering the efficacy of PD-L1-targeted therapies. nih.gov

Preclinical Combination Strategies with this compound

To overcome resistance and enhance the therapeutic efficacy of PD-1/PD-L1 small molecule inhibitors like this compound, various preclinical combination strategies are being explored.

Synergistic Effects with Other Immunomodulatory Agents (e.g., agonistic antibodies, other checkpoint inhibitors)

Combining PD-1/PD-L1 inhibitors with other immunomodulatory agents is a promising approach to augment the anti-tumor immune response. news-medical.net Preclinical studies have shown synergistic effects when PD-1/PD-L1 blockade is combined with:

Other Checkpoint Inhibitors: Dual blockade of different checkpoint pathways, such as PD-1 and CTLA-4, or PD-1 and TIM-3 or LAG-3, has demonstrated enhanced anti-tumor activity in preclinical models. mdpi.comnews-medical.netnih.gov This is because distinct checkpoint pathways can mediate T-cell exhaustion, and blocking them simultaneously can lead to a more comprehensive restoration of T-cell function.

Agonistic Antibodies: Agonistic antibodies that stimulate co-stimulatory receptors on T-cells, such as 4-1BB (CD137) and OX40, can promote T-cell proliferation, survival, and effector function. news-medical.net The combination of a PD-1 blocker with a 4-1BB agonist has shown strong synergistic effects in preclinical cancer models. nih.govaacrjournals.org

Combination with Modalities Affecting the Tumor Microenvironment (e.g., anti-angiogenic agents, microbiota modulators)

Modulating the TME can create a more favorable environment for the activity of PD-1/PD-L1 inhibitors.

Anti-angiogenic Agents: These agents, which target pathways like VEGF, can normalize the tumor vasculature, leading to improved T-cell infiltration. nih.govnih.gov They can also reduce the presence of immunosuppressive cells like Tregs and MDSCs. nih.gov The combination of PD-1/PD-L1 inhibitors with anti-angiogenic drugs has shown synergistic anti-tumor effects in various preclinical models. nih.govamegroups.org

Microbiota Modulators: The gut microbiome has emerged as a key regulator of systemic immunity and response to immunotherapy. nih.govmdpi.com Preclinical studies have shown that certain gut bacteria can enhance the efficacy of PD-1/PD-L1 blockade. nih.govfrontiersin.org For example, transferring fecal microbiota from responding mice to non-responding mice can improve tumor control. nih.gov Specific bacterial species, such as Bifidobacterium and Akkermansia muciniphila, have been associated with improved responses. nih.gov Conversely, an abundance of certain bacteria, like Ruminococcus obeum, has been linked to poor responses. nih.gov Modulating the gut microbiota through diet, probiotics, or fecal microbiota transplantation (FMT) represents a novel strategy to enhance the efficacy of PD-1/PD-L1 inhibitors.

Rational Combinations with Conventional Therapies (e.g., chemotherapy, radiation, targeted therapies) in Preclinical Settings

Combining PD-1/PD-L1 inhibitors with conventional cancer therapies can lead to synergistic effects through various mechanisms. news-medical.netnih.gov

Chemotherapy: Besides its direct cytotoxic effects on tumor cells, chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and the activation of an anti-tumor immune response. news-medical.net It can also deplete immunosuppressive cells. news-medical.net

Radiation Therapy: Radiation can enhance the immunogenicity of tumors by inducing DNA damage and promoting the release of tumor antigens. mdpi.comd-nb.info It can also increase T-cell infiltration into the tumor. mdpi.com Preclinical studies have shown that combining radiation with PD-1/PD-L1 blockade can improve both local and systemic (abscopal) tumor control. mdpi.comtargetedonc.com

Targeted Therapies: Combining PD-1/PD-L1 inhibitors with targeted therapies that inhibit specific oncogenic pathways can be a powerful strategy. For example, PARP inhibitors, used in cancers with BRCA mutations, can upregulate PD-L1 expression, potentially sensitizing tumors to PD-L1 blockade. amegroups.org

Investigation of this compound in Immunological Contexts Beyond Oncology (e.g., chronic infections, autoimmune models – focusing on mechanistic immunomodulation)

The immunomodulatory effects of blocking the PD-1/PD-L1 pathway are also being investigated in non-oncological settings.

Chronic Infections: During chronic viral infections, such as with HBV, HCV, and HIV, persistent antigen stimulation leads to T-cell exhaustion, characterized by high levels of PD-1 expression. acs.orgnih.govkarger.com This exhaustion impairs the ability of the immune system to control the infection. acs.org Preclinical and in vitro studies have shown that blocking the PD-1/PD-L1 pathway can restore the function of virus-specific T-cells, suggesting a potential therapeutic role for PD-1/PD-L1 inhibitors in these conditions. acs.orgkarger.com

Autoimmune Models: While blocking PD-1/PD-L1 is beneficial in cancer and chronic infections by enhancing immune responses, this same effect can be detrimental in the context of autoimmunity. The PD-1/PD-L1 pathway plays a crucial role in maintaining self-tolerance and preventing autoimmune reactions. nih.gov Therefore, investigating the effects of PD-1/PD-L1 inhibitors in preclinical models of autoimmune diseases is essential for understanding the potential for immune-related adverse events (irAEs) associated with these therapies. karger.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.